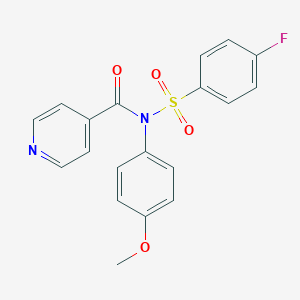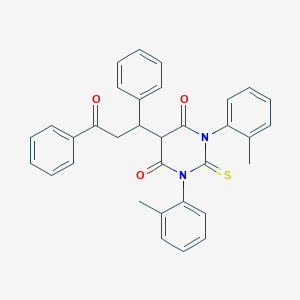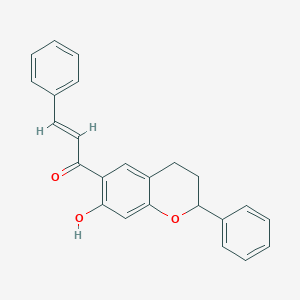
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sulfonamide-based compound that is capable of selectively inhibiting the activity of phospholipase D (PLD) enzymes.
Mecanismo De Acción
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide selectively inhibits the activity of PLD enzymes by binding to their catalytic domain. PLD enzymes play a crucial role in the production of phosphatidic acid, which is involved in various cellular processes such as cell proliferation, survival, and inflammation. By inhibiting the activity of PLD enzymes, this compound can disrupt these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis in cancer cells. It can also reduce the production of inflammatory mediators in immune cells. Additionally, this compound can protect neurons from oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its selectivity for PLD enzymes. This allows for specific inhibition of PLD activity without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, as sulfonamide-based compounds can be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective PLD inhibitors based on the structure of this compound. Additionally, studying the pharmacokinetics and pharmacodynamics of this compound can provide valuable information for its potential use in clinical settings.
In conclusion, this compound is a sulfonamide-based compound that selectively inhibits the activity of PLD enzymes. It has potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. While there are advantages and limitations to using this compound in lab experiments, further research on its pharmacology and potential clinical use can provide valuable insights for future drug development.
Métodos De Síntesis
The synthesis of 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction between 4-methoxybenzenesulfonyl chloride and isonicotinic acid, which forms 4-methoxy-N-isonicotinoylbenzenesulfonamide. This intermediate is then reacted with 4-fluorobenzeneboronic acid in the presence of a palladium catalyst to form this compound.
Aplicaciones Científicas De Investigación
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, as it inhibits the activity of PLD enzymes that are involved in cell proliferation and survival. This compound has also been studied for its potential use in the treatment of inflammatory diseases, as PLD enzymes are involved in the production of inflammatory mediators. Additionally, this compound has been shown to have neuroprotective properties, as it can protect neurons from oxidative stress and excitotoxicity.
Propiedades
Fórmula molecular |
C19H15FN2O4S |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15FN2O4S/c1-26-17-6-4-16(5-7-17)22(19(23)14-10-12-21-13-11-14)27(24,25)18-8-2-15(20)3-9-18/h2-13H,1H3 |
Clave InChI |
FDZFDONERBQVAX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canónico |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Solubilidad |
50.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)

![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)


![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)


